molecular formula C5H7N3O2S B13135324 1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole

1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole

Cat. No.: B13135324
M. Wt: 173.20 g/mol
InChI Key: JVKNJXMOSSIWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a methylsulfanyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted imidazole with a methylsulfanyl group and a nitro group. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. For example, the nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-methylsulfanyl-1H-imidazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-methyl-4-nitro-1H-imidazole: Lacks the methylsulfanyl group, which may affect its chemical properties and applications.

    1-methyl-4-nitro-1H-imidazole:

Uniqueness

1-methyl-2-methylsulfanyl-4-nitro-1H-imidazole is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and exhibit specific biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-7-3-4(8(9)10)6-5(7)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNJXMOSSIWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.